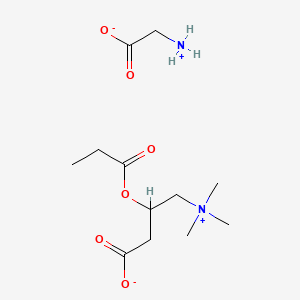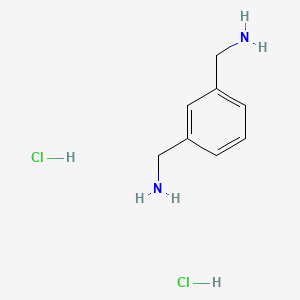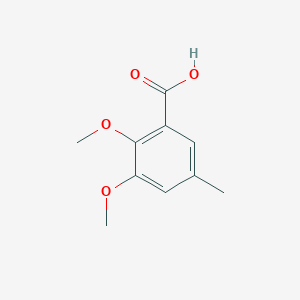![molecular formula C28H48NOPS B12092442 (R)-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12092442.png)
(R)-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide is a chiral phosphine ligand used in asymmetric catalysis. This compound is known for its ability to facilitate various enantioselective reactions, making it valuable in the synthesis of chiral molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide typically involves the following steps:
Formation of the phosphine ligand: The dicyclohexylphosphine group is introduced to the phenyl ring through a palladium-catalyzed cross-coupling reaction.
Introduction of the chiral center: The chiral center is introduced via an asymmetric hydrogenation reaction using a chiral catalyst.
Sulfinamide formation: The sulfinamide group is added through a reaction with a sulfinyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Key considerations include:
Optimization of reaction conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Use of continuous flow reactors: Enhancing efficiency and scalability by employing continuous flow reactors for key steps.
Purification techniques: Utilizing advanced purification techniques such as chromatography and crystallization to achieve the desired enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine group, forming phosphine oxides.
Reduction: Reduction reactions can occur at the sulfinamide group, converting it to the corresponding amine.
Substitution: The compound can participate in substitution reactions, especially at the phenyl ring and the phosphine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Typical reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
Phosphine oxides: Formed from oxidation reactions.
Amines: Resulting from reduction of the sulfinamide group.
Substituted derivatives: Products of substitution reactions at the phenyl ring or phosphine group.
Applications De Recherche Scientifique
Chemistry
Asymmetric Catalysis: Used as a chiral ligand in various asymmetric catalytic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.
Synthesis of Chiral Molecules: Facilitates the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and agrochemicals.
Biology
Enzyme Inhibition Studies: Used in studies to understand the inhibition mechanisms of certain enzymes.
Protein-Ligand Interactions: Employed in research to study interactions between proteins and ligands.
Medicine
Drug Development: Plays a role in the synthesis of chiral drugs, enhancing their efficacy and reducing side effects.
Pharmacokinetics: Used in studies to understand the pharmacokinetics of chiral drugs.
Industry
Agrochemicals: Used in the synthesis of chiral agrochemicals, improving their selectivity and effectiveness.
Materials Science: Employed in the development of chiral materials with unique properties.
Mécanisme D'action
The compound exerts its effects primarily through its role as a chiral ligand in asymmetric catalysis. The mechanism involves:
Coordination to Metal Centers: The phosphine group coordinates to metal centers, forming a chiral environment around the metal.
Induction of Chirality: The chiral environment induces chirality in the substrate, leading to the formation of enantiomerically pure products.
Molecular Targets and Pathways: The compound targets metal centers in catalytic cycles, influencing the pathways and outcomes of the reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-N-[(S)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide
- ®-N-[(S)-1-[2-(Di-tert-butylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide
Uniqueness
- Steric Effects : The dicyclohexylphosphine group provides unique steric effects, influencing the selectivity and reactivity of the compound.
- Electronic Effects : The electronic properties of the dicyclohexylphosphine group differ from those of other phosphine ligands, affecting the catalytic activity.
- Chiral Environment : The specific chiral environment created by this compound is distinct, leading to unique outcomes in asymmetric catalysis.
This detailed article provides a comprehensive overview of ®-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C28H48NOPS |
|---|---|
Poids moléculaire |
477.7 g/mol |
Nom IUPAC |
N-[1-(2-dicyclohexylphosphanylphenyl)-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C28H48NOPS/c1-27(2,3)26(29(7)32(30)28(4,5)6)24-20-14-15-21-25(24)31(22-16-10-8-11-17-22)23-18-12-9-13-19-23/h14-15,20-23,26H,8-13,16-19H2,1-7H3 |
Clé InChI |
YSMXOXQPJSTCQV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)N(C)S(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3,3-Dimethylcyclohexyl)amino]propan-2-ol](/img/structure/B12092362.png)

![[4,4-Bis(fluoranyl)-5-oxidanyl-3-(phenylcarbonyloxy)oxolan-2-yl]methyl benzoate](/img/structure/B12092376.png)
![5-[3-(2-Aminoethoxy)-1-propynyl]-2',3'-dideoxy-cytidine 5'-(tetrahydrogen triphosphate)](/img/structure/B12092388.png)


![4-Amino-3-[(propan-2-yl)amino]benzonitrile](/img/structure/B12092406.png)






